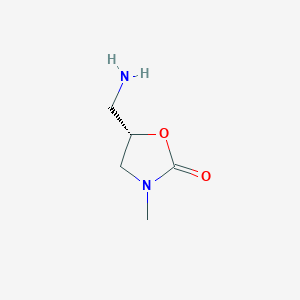
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes an oxazolidinone ring with an aminomethyl group at the 5-position and a methyl group at the 3-position. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one involves the Strecker synthesis, which is a multi-component reaction that includes an aldehyde, ammonia, and hydrogen cyanide . The reaction proceeds through the formation of an imine intermediate, which then undergoes nucleophilic addition by cyanide to form an aminonitrile. The aminonitrile is subsequently hydrolyzed to yield the desired oxazolidinone compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of solid-phase peptide synthesis (SPPS) techniques. Aminomethyl resins are commonly used as functionalized supports for SPPS, allowing for the efficient assembly of the oxazolidinone structure through sequential addition of reagents .
化学反応の分析
Types of Reactions
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used .
科学的研究の応用
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various fine chemicals and as a catalyst in certain industrial processes
作用機序
The mechanism of action of (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The oxazolidinone ring can also participate in various biochemical pathways, modulating enzyme activity and cellular processes .
類似化合物との比較
Similar Compounds
4-Aminocoumarin derivatives: These compounds share the aminomethyl group and have similar biological activities.
3-Hetarylcoumarins: These compounds also contain heterocyclic rings and exhibit similar reactivity patterns.
Uniqueness
(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both an aminomethyl group and an oxazolidinone ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C5H10N2O2 |
|---|---|
分子量 |
130.15 g/mol |
IUPAC名 |
(5S)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3/t4-/m0/s1 |
InChIキー |
CTCJZEIJGYQHQH-BYPYZUCNSA-N |
異性体SMILES |
CN1C[C@@H](OC1=O)CN |
正規SMILES |
CN1CC(OC1=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




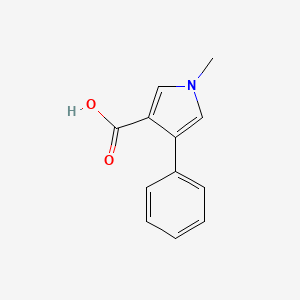
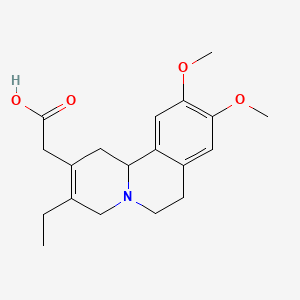
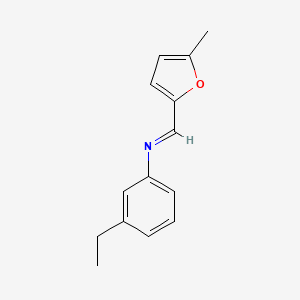
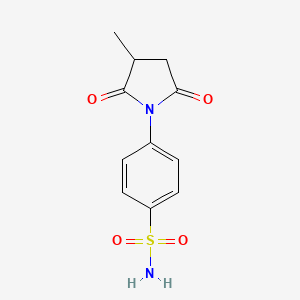

![3-(2,5-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892029.png)




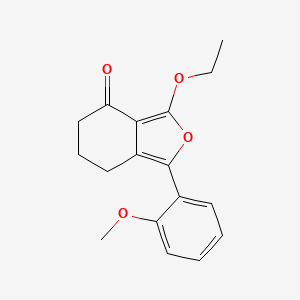
![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)
